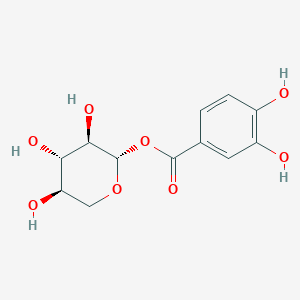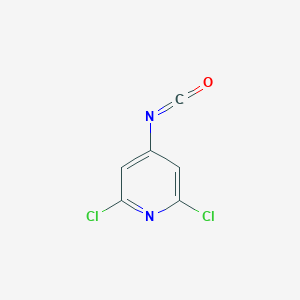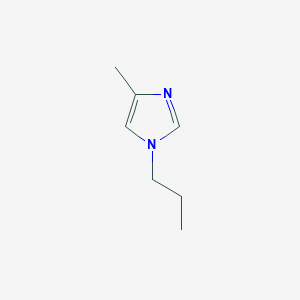![molecular formula C6H6N2O2 B134557 (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine CAS No. 144605-37-8](/img/structure/B134557.png)
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and material science. This compound is also known as Pyrroloquinoline quinone (PQQ) and has been found to have numerous beneficial effects on the human body.
Aplicaciones Científicas De Investigación
PQQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and material science. In medicine, PQQ has been found to have neuroprotective properties, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. PQQ has also been found to improve cognitive function and reduce inflammation.
In biochemistry, PQQ acts as a cofactor for various enzymes, including dehydrogenases, oxidases, and hydroxylases. PQQ also plays a crucial role in the growth and development of bacteria and is essential for the survival of many organisms.
In material science, PQQ has been found to have antioxidant properties, which make it an excellent candidate for the development of anti-corrosion coatings for metals.
Mecanismo De Acción
The mechanism of action of PQQ involves its interaction with various enzymes and proteins in the human body. PQQ acts as a cofactor for enzymes such as alcohol dehydrogenase and glucose dehydrogenase, which are involved in the metabolism of alcohol and glucose, respectively. PQQ also activates various signaling pathways in the body, which can help in the regulation of gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PQQ include its antioxidant properties, which help in the prevention of oxidative stress and inflammation. PQQ also plays a crucial role in energy metabolism, which can help in the prevention of metabolic disorders such as diabetes and obesity. PQQ has also been found to improve cognitive function and reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PQQ in lab experiments include its high stability, low toxicity, and ability to act as a cofactor for various enzymes. However, the limitations of using PQQ include its high cost and limited availability.
Direcciones Futuras
For the research and development of PQQ include the development of PQQ-based drugs for the treatment of neurodegenerative diseases and the investigation of PQQ's role in the regulation of gene expression and cellular function.
Métodos De Síntesis
The synthesis method of (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine involves the reaction of 4,5-diamino-1H-pyrrole-3,2-dicarboxylic acid with a reducing agent such as sodium borohydride. This reaction results in the formation of PQQ, which is then purified using various techniques such as chromatography and recrystallization.
Propiedades
Número CAS |
144605-37-8 |
|---|---|
Nombre del producto |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H6N2O2/c9-7-4-6-2-1-3-8(10)5-6/h1-5,9H/b7-4+ |
Clave InChI |
WXAHTINPWPNKQL-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[O-])/C=N/O |
SMILES |
C1=CC(=C[N+](=C1)[O-])C=NO |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C=NO |
Sinónimos |
3-Pyridinecarboxaldehyde,oxime,1-oxide,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



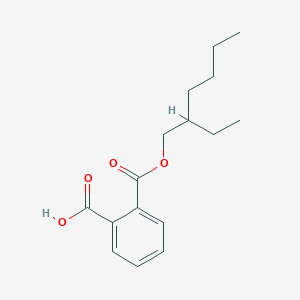
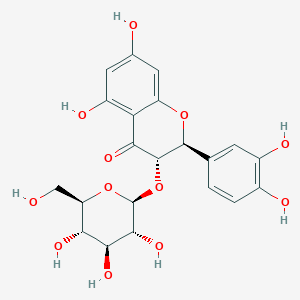
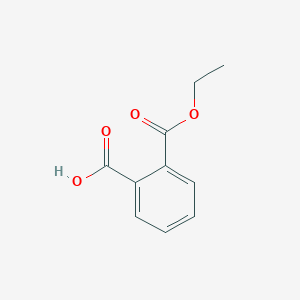
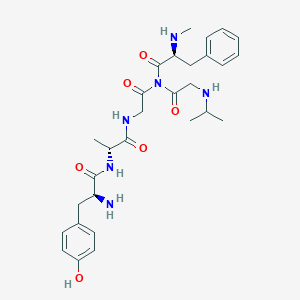
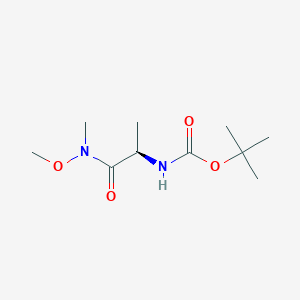
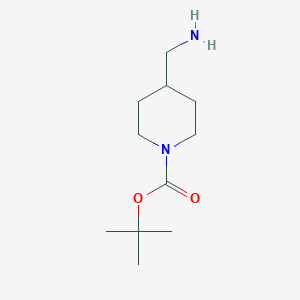
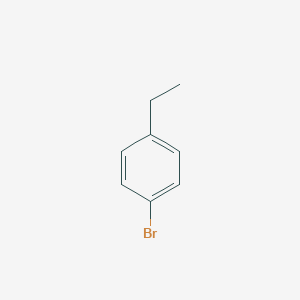
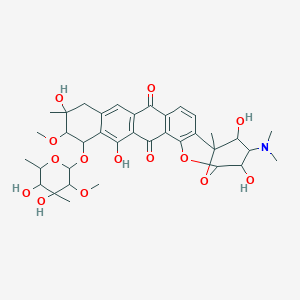
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
